Methyl 2-(5-fluoropyridin-3-yl)acetate
Description
Methyl 2-(5-fluoropyridin-3-yl)acetate is a fluorinated pyridine derivative featuring a methyl ester group linked to a pyridine ring substituted with fluorine at the 5-position. These compounds are critical intermediates in organic synthesis, particularly in pharmaceutical applications, due to the electron-withdrawing effects of fluorine, which enhance stability and modulate reactivity.
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
methyl 2-(5-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3 |
InChI Key |
UNBASLVPXADCSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CN=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-fluoropyridin-3-yl)acetate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group (such as a halogen) on the pyridine ring. This can be achieved using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(5-fluoropyridin-3-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.
Industry: The compound can be used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 2-(5-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. This can lead to the modulation of enzymatic activity or receptor binding, making it useful in various applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical properties of methyl 2-(5-fluoropyridin-3-yl)acetate (inferred) and related compounds:
*Inferred properties based on ethyl ester analog.
Key Observations:
- Ester vs. Acid Derivatives : The carboxylic acid (CAS: 38129-24-7) exhibits a higher predicted boiling point (279.1°C) compared to its ester analogs due to hydrogen bonding . Ester derivatives (methyl/ethyl) are more lipophilic, enhancing their utility in synthetic organic chemistry as intermediates .
- Chloro analogs (e.g., 2-(5-chloropyridin-3-yl) derivatives) may exhibit higher reactivity but lower bioavailability .
- Positional Isomerism : Compounds like 5-fluoro-3-methylpicolinic acid (carboxylic acid at position 2, methyl at 3) highlight how substituent placement influences physicochemical properties and biological activity .
Market and Availability
- Pricing : Ethyl 2-(5-fluoropyridin-3-yl)acetate is priced at €36.00–3,721.00 depending on quantity, reflecting its high purity and demand in research .
- Supply Chain : Suppliers like CymitQuimica and Chongqing Chemdad Co. emphasize the industrial relevance of fluoropyridine derivatives, particularly in Asia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
